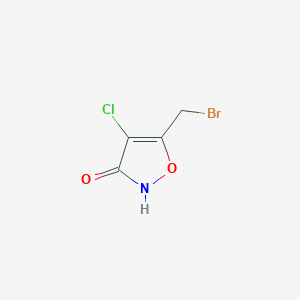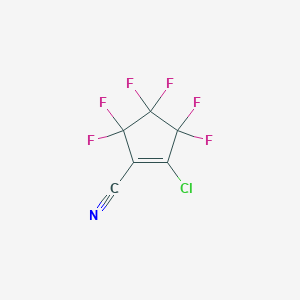
11,21-Dimethyltritriacontane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11,21-Dimethyltritriacontane is a long-chain hydrocarbon with the molecular formula C₃₅H₇₂. It is a member of the alkane family, characterized by its saturated carbon chain with single bonds. This compound is notable for its structural complexity and its role in various chemical and biological processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 11,21-Dimethyltritriacontane typically involves the coupling of smaller hydrocarbon units through a series of reactions. One common method is the Wittig reaction, where phosphonium ylides react with aldehydes or ketones to form alkenes, which are subsequently hydrogenated to yield the desired alkane. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) for hydrogenation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
11,21-Dimethyltritriacontane primarily undergoes reactions typical of alkanes, such as:
Oxidation: This can lead to the formation of alcohols, aldehydes, or carboxylic acids depending on the reaction conditions.
Reduction: Although already fully saturated, it can be involved in reduction reactions under specific conditions.
Substitution: Halogenation is a common substitution reaction where hydrogen atoms are replaced by halogens like chlorine or bromine.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts such as Pd/C in the presence of hydrogen gas.
Substitution: Halogens (Cl₂, Br₂) in the presence of UV light or radical initiators.
Major Products
Oxidation: Alcohols, aldehydes, carboxylic acids.
Reduction: No significant change as it is already saturated.
Substitution: Halogenated alkanes.
Wissenschaftliche Forschungsanwendungen
11,21-Dimethyltritriacontane has various applications in scientific research:
Chemistry: Used as a model compound to study the behavior of long-chain hydrocarbons.
Biology: Plays a role in the chemical communication systems of certain species, acting as a pheromone.
Industry: Used in the formulation of lubricants and as a standard in chromatographic analysis.
Wirkmechanismus
The mechanism of action of 11,21-Dimethyltritriacontane in biological systems involves its interaction with specific receptors or enzymes. As a pheromone, it binds to olfactory receptors in insects, triggering behavioral responses. The molecular targets and pathways involved are specific to the species and the context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 11,15-Dimethyltritriacontane
- 11,17-Dimethyltritriacontane
Comparison
11,21-Dimethyltritriacontane is unique due to its specific methyl group positions, which influence its physical and chemical properties. Compared to its analogs, it may exhibit different boiling points, solubility, and reactivity, making it suitable for distinct applications .
Eigenschaften
CAS-Nummer |
85046-05-5 |
|---|---|
Molekularformel |
C35H72 |
Molekulargewicht |
492.9 g/mol |
IUPAC-Name |
11,21-dimethyltritriacontane |
InChI |
InChI=1S/C35H72/c1-5-7-9-11-13-15-16-19-23-27-31-35(4)33-29-25-21-17-20-24-28-32-34(3)30-26-22-18-14-12-10-8-6-2/h34-35H,5-33H2,1-4H3 |
InChI-Schlüssel |
XTWFUIZBLNXGHB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC(C)CCCCCCCCCC(C)CCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[2-(Dibutylamino)ethyl]propanamide](/img/structure/B14425142.png)








